(2-Formyl-6-methoxypyridin-4-YL)acetic acid
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Overview
Description
(2-Formyl-6-methoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group at the second position, a methoxy group at the sixth position, and an acetic acid moiety at the fourth position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-6-methoxypyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-methoxypyridine followed by the introduction of the acetic acid group. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The subsequent introduction of the acetic acid group can be accomplished through a Grignard reaction or other suitable carboxylation methods.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (2-Formyl-6-methoxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
- Oxidation of the formyl group yields (2-Carboxy-6-methoxypyridin-4-YL)acetic acid.
- Reduction of the formyl group yields (2-Hydroxymethyl-6-methoxypyridin-4-YL)acetic acid.
- Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Formyl-6-methoxypyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Formyl-6-methoxypyridin-4-YL)acetic acid depends on its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, including enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
(2-Formyl-4-methoxypyridin-6-YL)acetic acid: Similar structure but with different positions of the formyl and methoxy groups.
(2-Formyl-6-hydroxypyridin-4-YL)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2-Formyl-6-methoxypyridin-4-YL)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness: The unique arrangement of the formyl, methoxy, and acetic acid groups in (2-Formyl-6-methoxypyridin-4-YL)acetic acid imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. Its specific functional groups and their positions on the pyridine ring make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(2-formyl-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-8-3-6(4-9(12)13)2-7(5-11)10-8/h2-3,5H,4H2,1H3,(H,12,13) |
InChI Key |
NMAZVSGKVMDHRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)CC(=O)O |
Origin of Product |
United States |
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